molecular formula C6H6N2O3 B1590074 5-Methoxypyrimidine-2-carboxylic acid CAS No. 344325-94-6

5-Methoxypyrimidine-2-carboxylic acid

Cat. No. B1590074
M. Wt: 154.12 g/mol
InChI Key: WJCNQFLMFOMNJR-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It is used in scientific research due to its diverse applications.


Synthesis Analysis

The synthesis of 5-Methoxypyrimidine-2-carboxylic acid involves a versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position . This method was developed after encountering difficulties with traditional approaches to label the carboxyl function .


Molecular Structure Analysis

The molecular structure of 5-Methoxypyrimidine-2-carboxylic acid is represented by the InChI code: 1S/C6H6N2O3/c1-11-4-2-7-5 (6 (9)10)8-3-4/h2-3H,1H3, (H,9,10) . The molecular weight of this compound is 154.13 .


Physical And Chemical Properties Analysis

5-Methoxypyrimidine-2-carboxylic acid is a solid compound . It is stored at room temperature .

Scientific Research Applications

Synthesis and Labeling

  • Radiopharmaceuticals : A method has been developed for the 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, applicable in the labeling of various positions on the pyrimidine ring, useful in radiopharmaceuticals (Murthy & Ullas, 2009).

Antiviral and Antimicrobial Applications

  • HCV Inhibition : 5,6-Dihydroxypyrimidine-4-carboxylic acids, including analogs of 5-methoxypyrimidine-2-carboxylic acid, have been identified as active site inhibitors of Hepatitis C virus (HCV) NS5B polymerase (Stansfield et al., 2004).
  • Antiretroviral Activity : Certain 2,4-diamino-6-hydroxypyrimidines substituted at position 5, related to 5-methoxypyrimidine-2-carboxylic acid, have demonstrated inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Environmental and Industrial Applications

  • Wastewater Treatment : Electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, a compound related to 5-methoxypyrimidine-2-carboxylic acid, has been explored in novel reactors for removing contaminants from anticancer drugs (Zhang et al., 2016).

Pharmaceutical Synthesis

  • Anti-inflammatory Agents : 5-Substituted 1-(beta-D-ribofuranosyl)pyridine-2-ones, structurally related to 5-methoxypyrimidine-2-carboxylic acid, have been synthesized and shown to have significant activity in treating arthritis in rats (Miyai et al., 1978).

Chemical Synthesis and Analysis

  • Organic Synthesis : Studies on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to 5-methoxypyrimidine-2-carboxylic acid, have been conducted, showing variable antimicrobial activity (Patel et al., 2011).

Safety And Hazards

The safety information for 5-Methoxypyrimidine-2-carboxylic acid indicates that it is harmful . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

5-methoxypyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNQFLMFOMNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504825
Record name 5-Methoxypyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidine-2-carboxylic acid

CAS RN

344325-94-6
Record name 5-Methoxypyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxypyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Anan, Y Iso, T Oguma, K Nakahara, S Suzuki… - …, 2019 - Wiley Online Library
The β‐site amyloid precursor protein cleaving enzyme 1 (BACE1, also known as β‐secretase) is a promising target for the treatment of Alzheimer's disease. A pK a lowering approach …
Y Li, Y He, T Shao, H Pei, W Guo, D Mi… - Journal of Medicinal …, 2019 - ACS Publications
… Compound 6y was prepared according to the method described for the preparation of compound 6p, except using 5-methoxypyrimidine-2-carboxylic acid instead of 4-methoxybenzoic …
Number of citations: 26 pubs.acs.org

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